Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17-2/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUURCYTWTKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Various substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, hydroxylamine hydrochloride, and ethylene glycol. Reaction conditions often involve refluxing in solvents like methanol or ethylene glycol .
Major Products
The major products formed from these reactions include regioisomeric oxazoloquinolones and other quinolone derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Condensation with methyl malonate | 80–99 | |
| Alkylation with methyl iodide | Varies |
Antiviral Activity
Recent studies have demonstrated that derivatives of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibit significant antiviral properties. For instance, molecular docking simulations indicate that these compounds could act as potent inhibitors of Hepatitis B Virus replication. Experimental in vitro studies have confirmed high inhibition rates at concentrations as low as 10 µM .
Antimicrobial Activity
The compound's derivatives have also shown promising antimicrobial activity against various pathogens. A study reported that certain synthesized derivatives exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
This compound and its derivatives have been investigated for anticancer activity. Research indicates that these compounds can inhibit the proliferation of cancer cells, specifically against human HCT-116 and MCF-7 cell lines. IC50 values for some derivatives ranged from 1.9 to 7.52 µg/mL, highlighting their potential as anticancer agents .
Case Study 1: Antiviral Activity Assessment
A comprehensive study evaluated the antiviral efficacy of several quinoline derivatives derived from this compound against Hepatitis B Virus. The study utilized both molecular docking and in vitro assays to assess the compounds' ability to inhibit viral replication. Results indicated that specific modifications to the quinoline structure significantly enhanced antiviral activity .
Case Study 2: Antimicrobial Screening
In another study, a series of synthesized quinoline derivatives were screened for antimicrobial properties against multiple bacterial strains. The results showed that specific derivatives not only inhibited bacterial growth but also displayed selective toxicity towards pathogenic strains while being less harmful to normal cells .
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing, but it is known to interact with various biological macromolecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and electronic effects. Key structural analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Chlorine at position 5 (CAS: 637027-41-9) increases polarity and may enhance interactions with viral proteins, as seen in HBV inhibition studies .
- Ester Group Modifications : Ethyl esters (CAS: 57513-54-9) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The hydroxyl group at position 4 in the target compound forms intramolecular hydrogen bonds (O1-H···O2, 1.85 Å), stabilizing a planar conformation . In contrast, O-methylated derivatives lack this interaction, leading to steric clashes (e.g., C13···C10 distance: 2.95 Å vs. van der Waals radius: 3.42 Å) .
- Crystal Packing: Methyl substitution at position 1 induces electronic redistribution, increasing repulsion between the methyl group and aromatic ring atoms. This results in non-planar conformations compared to unsubstituted analogues .
Biological Activity
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, a derivative of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHN\O
- Molecular Weight : 219.19 g/mol
- CAS Number : 57931-81-4
Its structure includes a quinoline ring with a carboxylate and hydroxyl functional groups, which are critical for its biological activity.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent , particularly against Hepatitis B Virus (HBV). Molecular docking simulations suggest that this compound can inhibit HBV replication effectively. In vitro experiments demonstrated significant inhibition at concentrations as low as 10 µM, indicating its potency as a therapeutic candidate against viral infections .
Antibacterial Activity
The compound also exhibits antibacterial properties . A study on derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline revealed moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicated that these derivatives could serve as potential leads in the development of new antibacterial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific viral and bacterial targets. For instance, it may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis. The presence of functional groups such as hydroxyl and carboxyl enhances its binding affinity to these targets.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of N-substituted anilines with triethyl methanetricarboxylate under high-temperature conditions (215–220°C). Key factors include:
- Solvent-free conditions : Triethyl methanetricarboxylate acts as both reagent and solvent, minimizing toxicity .
- Regeneration of excess reagent : Post-reaction, unreacted triethyl methanetricarboxylate can be recovered with <5% loss, improving cost-efficiency .
- Yield optimization : Adjusting stoichiometry and reaction time can achieve yields >70% for related quinoline derivatives .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:
- Hydrogen bonding : The hydroxyl group (O2–H2O) forms intermolecular hydrogen bonds with carbonyl oxygen (O1), with bond lengths of ~1.9–2.1 Å .
- Planarity deviations : The quinoline core may exhibit slight non-planarity (e.g., C1–N1–C9–C8 torsion angle: -5.8°) due to steric effects .
- Software tools : SHELXL (for refinement) and ORTEP-III (for visualization) are widely used .
Q. What spectroscopic techniques are employed to confirm its structural identity?
- NMR : H and C NMR validate substituent positions (e.g., methyl and carboxylate groups) .
- IR spectroscopy : Stretching frequencies for C=O (1670–1750 cm) and O–H (3200–3600 cm) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting data from XRD and NMR analyses be resolved for this compound?
Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution versus solid state:
- Multi-technique validation : Pair SC-XRD (solid-state) with H-C HSQC NMR (solution) to identify tautomeric forms .
- Computational modeling : Density Functional Theory (DFT) simulations predict stable conformers and compare with experimental data .
Q. What strategies optimize the synthesis for eco-friendly scale-up?
- Green solvent substitution : Replace diphenyl oxide with triethyl methanetricarboxylate to reduce toxicity .
- Catalyst recycling : Use Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium[0]) with >95% recovery in Suzuki-Miyaura couplings .
- Microwave-assisted synthesis : Reduces reaction time and energy consumption for analogous quinoline derivatives .
Q. How do substituent modifications impact biological activity?
- Methyl vs. ethyl esters : Methyl esters exhibit stronger analgesic activity, while ethyl analogs show anti-inflammatory effects due to hydrogen bond variations .
- Chlorination : Introducing Cl at the 4-position increases cytotoxicity (e.g., IC values <10 µM in cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
